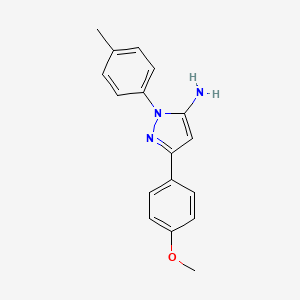
3-(4-Methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-Amino-3-(4-méthoxyphényl)-1-(4-méthylphényl)-1H-pyrazole est un composé organique appartenant à la classe des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote adjacents.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-Amino-3-(4-méthoxyphényl)-1-(4-méthylphényl)-1H-pyrazole implique généralement la réaction d'hydrazines substituées appropriées avec des 1,3-dicétones ou leurs équivalents. Une méthode courante comprend la condensation de la 4-méthoxyphénylhydrazine avec la 4-méthylacétophénone en milieu acide ou basique pour former le dérivé pyrazole souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour assurer une production constante. Les conditions de réaction, telles que la température, la pression et le choix du solvant, seraient soigneusement contrôlées pour maximiser l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
La 5-Amino-3-(4-méthoxyphényl)-1-(4-méthylphényl)-1H-pyrazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un aldéhyde ou un acide carboxylique correspondant.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution : Une substitution aromatique électrophile peut se produire sur les cycles phényles, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courants
Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.
Réduction : Hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) ou réduction chimique utilisant du borohydrure de sodium (NaBH4).
Substitution : Halogénation utilisant du brome (Br2) ou de la chloration utilisant du chlore (Cl2) en présence d'un catalyseur acide de Lewis.
Principaux produits formés
Oxydation : Formation d'acide 4-méthoxybenzoïque ou de 4-méthoxybenzaldéhyde.
Réduction : Formation de 4-méthoxyaniline.
Substitution : Formation de dérivés halogénés comme la 4-bromo- ou la 4-chloro-3-(4-méthoxyphényl)-1-(4-méthylphényl)-1H-pyrazol-5-amine.
Applications de la recherche scientifique
La 5-Amino-3-(4-méthoxyphényl)-1-(4-méthylphényl)-1H-pyrazole a diverses applications dans la recherche scientifique :
Chimie : Utilisée comme unité de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Étudiée pour ses activités biologiques potentielles, notamment ses propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de sa capacité à interagir avec des cibles biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les colorants, en raison de ses caractéristiques structurales uniques.
Mécanisme d'action
Le mécanisme d'action de la 5-Amino-3-(4-méthoxyphényl)-1-(4-méthylphényl)-1H-pyrazole dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, en modulant leur activité. Les groupes méthoxy et méthylphényle peuvent influencer son affinité de liaison et sa sélectivité envers les cibles moléculaires, telles que les protéines ou les acides nucléiques. Les voies exactes impliquées dépendraient du contexte biologique spécifique et de la nature de la cible.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methylphenyl groups can influence its binding affinity and selectivity towards molecular targets, such as proteins or nucleic acids. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(4-Méthoxyphényl)-1-phényl-1H-pyrazol-5-amine : Manque le groupe méthyle sur le cycle phényle, ce qui peut affecter ses propriétés chimiques et son activité biologique.
3-(4-Méthylphényl)-1-phényl-1H-pyrazol-5-amine :
3-(4-Méthoxyphényl)-1-(4-chlorophényl)-1H-pyrazol-5-amine : Contient un atome de chlore au lieu d'un groupe méthyle, ce qui peut modifier son comportement chimique et ses interactions.
Unicité
La 5-Amino-3-(4-méthoxyphényl)-1-(4-méthylphényl)-1H-pyrazole est unique en raison de la présence à la fois de groupes méthoxy et méthylphényle, ce qui peut fournir un équilibre d'effets électroniques et stériques. Cette combinaison peut améliorer sa réactivité et son potentiel pour diverses applications dans divers domaines.
Propriétés
Numéro CAS |
618092-84-5 |
|---|---|
Formule moléculaire |
C17H17N3O |
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
5-(4-methoxyphenyl)-2-(4-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C17H17N3O/c1-12-3-7-14(8-4-12)20-17(18)11-16(19-20)13-5-9-15(21-2)10-6-13/h3-11H,18H2,1-2H3 |
Clé InChI |
CCRAGMOPTBNFNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12017066.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12017082.png)
![1-(1-(4-Chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone](/img/structure/B12017091.png)
![[(5E)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12017092.png)
![2-Methoxyethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12017094.png)

![4-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12017114.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017124.png)

![[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12017131.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12017132.png)

![2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B12017140.png)

